molecular formula C30H33FN8O2S B607656 Ziritaxestat CAS No. 1628260-79-6

Ziritaxestat

Katalognummer B607656
CAS-Nummer: 1628260-79-6
Molekulargewicht: 588.7064
InChI-Schlüssel: REQQVBGILUTQNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ziritaxestat is a small-molecule, selective autotaxin inhibitor . It has shown promising results in a phase 2a study including 23 patients with Idiopathic Pulmonary Fibrosis (IPF) .


Synthesis Analysis

Ziritaxestat has been trialed for the treatment of idiopathic pulmonary fibrosis (IPF) and Systemic Sclerosis (SSc) . It has shown significant reduction in the modified Rodnan skin score (MRSS) at week 24 .


Molecular Structure Analysis

Ziritaxestat is a synthetic organic compound . It is a selective autotaxin inhibitor .


Chemical Reactions Analysis

Ziritaxestat is a substrate of cytochrome P450 3A4 (CYP3A4) and P-glycoprotein and a weak inhibitor of the CYP3A4 and OATP1B1 pathways . It has been predicted that ziritaxestat could be a victim or perpetrator of drug–drug interactions (DDIs) .

Wissenschaftliche Forschungsanwendungen

Treatment of Idiopathic Pulmonary Fibrosis (IPF)

Ziritaxestat is a novel autotaxin inhibitor that has shown promising results in the treatment of Idiopathic Pulmonary Fibrosis (IPF). In the ISABELA 1 and 2 randomized clinical trials, it was found that Ziritaxestat was well tolerated and those treated with Ziritaxestat demonstrated a smaller mean .

Improvement of Lung Function

Ziritaxestat has been associated with improvements in lung function in patients with IPF. The drug’s mechanism of action, which involves the inhibition of autotaxin, contributes to its potential to enhance lung function .

Reduction of Disease Progression

Logistic regression analysis was used to assess the proportion of patients with disease progression at week 52. The results indicated that Ziritaxestat could potentially reduce the progression of IPF .

Potential Drug-Drug Interaction

A drug-drug interaction of unknown etiology has been reported for the combination of pirfenidone and nintedanib in a phase II study. Over 30% of the IPF population are estimated to be on statin therapy, most commonly on simvastatin, atorvastatin, rosuvastatin, and pravastatin .

Autotaxin Inhibition

Ziritaxestat is a small-molecule, selective autotaxin inhibitor. Autotaxin is an enzyme that has been implicated in various physiological and pathological processes, including the pathogenesis of IPF .

Potential for Combination Therapy

Given the reported drug-drug interaction with pirfenidone and nintedanib, there is potential for Ziritaxestat to be used in combination therapy for IPF. However, further research is needed to fully understand the implications of this interaction .

Wirkmechanismus

Ziritaxestat works by suppressing the activity of autotaxin, an enzyme involved in the production of lysophosphatidic acid (LPA), a fatty signaling molecule with pro-fibrotic effects . The levels of both autotaxin and LPA are elevated in the lungs of people with IPF, and are associated with fibrotic conditions .

Safety and Hazards

Ziritaxestat should be handled with care to avoid inhalation and contact with skin, eyes, and clothing as it may be an irritant . It was well tolerated in clinical trials .

Zukünftige Richtungen

The pharmacotherapeutic landscape for IPF is moving forward with a number of new drugs currently in clinical development . Ziritaxestat has shown promising results in phase 2a studies and could be a part of this future landscape .

Eigenschaften

IUPAC Name

2-[[2-ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]-methylamino]-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33FN8O2S/c1-4-24-29(35(3)30-34-27(25(14-32)42-30)20-5-7-21(31)8-6-20)39-15-22(13-19(2)28(39)33-24)37-11-9-36(10-12-37)18-26(41)38-16-23(40)17-38/h5-8,13,15,23,40H,4,9-12,16-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQQVBGILUTQNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C=C(C=C(C2=N1)C)N3CCN(CC3)CC(=O)N4CC(C4)O)N(C)C5=NC(=C(S5)C#N)C6=CC=C(C=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33FN8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ziritaxestat

CAS RN

1628260-79-6
Record name Ziritaxestat [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628260796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ziritaxestat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15403
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ZIRITAXESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I02418V13W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.